

Tripropyl Phosphate as an Organophosphorus Flame Retardant: A Technical Guide

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Compound of Interest

Compound Name: *Tripropyl phosphate*

Cat. No.: *B103840*

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Introduction

Organophosphorus flame retardants (OPFRs) are a significant class of compounds utilized to enhance the fire safety of a wide range of polymeric materials. They have been widely adopted as alternatives to halogenated flame retardants, which have faced scrutiny due to environmental and health concerns. **Tripropyl phosphate** (TPP), also known as tri-n-propyl phosphate (TnPP), is an alkyl phosphate ester within this class. Like other OPFRs, it functions by disrupting the combustion cycle, thereby reducing the flammability of the materials into which it is incorporated.

This technical guide provides an in-depth overview of **tripropyl phosphate** as a flame retardant. It covers its fundamental physicochemical properties, mechanisms of action, synthesis, and toxicological profile. Furthermore, it details the standard experimental protocols used to evaluate its efficacy and presents key performance data for context, tailored for a scientific audience engaged in materials research and development.

Physicochemical and Toxicological Data

The fundamental properties of a flame retardant dictate its processing, compatibility with polymers, and environmental fate.

Physicochemical Properties of Tripropyl Phosphate

The key physical and chemical properties of **tripropyl phosphate** are summarized in the table below.

| Property | Value |
|-------------------------|---|
| CAS Number | 513-08-6 |
| Molecular Formula | C ₉ H ₂₁ O ₄ P |
| Molecular Weight | 224.23 g/mol |
| Appearance | Colorless Liquid |
| Density | 1.012 g/mL at 25 °C |
| Boiling Point | 120-122 °C at 10 mmHg |
| Water Solubility | 6.45 g/L |
| log Pow (Octanol/Water) | 1.87 |

Data sourced from various chemical suppliers and databases.

Toxicological Profile

The toxicological data for **tripropyl phosphate** is limited in publicly available literature. The following table includes available data and information for a structurally similar compound, Tri-n-butyl phosphate (TNBP), for context.

| Metric | Species | Value (Tripropyl Phosphate) | Value (Tri-n-butyl Phosphate - for context) | Reference |
|---------------------------|---------|-----------------------------|---|---------------------|
| LD ₅₀ (Oral) | Rat | No Data Available | 1189 - 3000 mg/kg | [1] |
| LD ₅₀ (Dermal) | Rabbit | No Data Available | >3100 mg/kg | [1] |

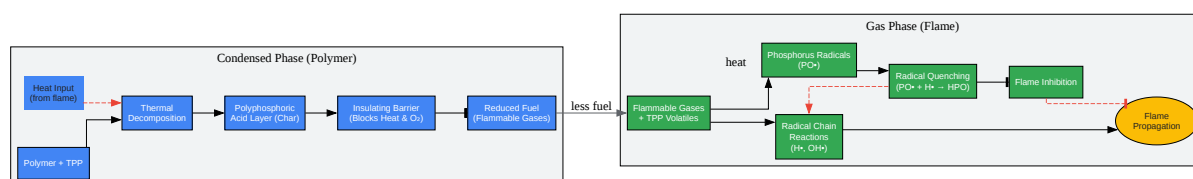
Note: Many safety data sheets explicitly state that LD₅₀ data for **Tripropyl Phosphate** is not available[2]. Users should handle the compound with appropriate industrial hygiene practices.

Mechanism of Flame Retardancy

Tripropyl phosphate, like most organophosphorus flame retardants, acts through a combination of gas-phase and condensed-phase mechanisms to inhibit combustion. This dual action makes it an effective fire safety additive.

Condensed-Phase Action: Upon heating, TPP decomposes to form phosphoric acid, which then polymerizes into polyphosphoric acid. This viscous, glassy layer coats the polymer surface, acting as a physical barrier. This char layer insulates the underlying polymer from heat and oxygen, slowing down the pyrolysis process that generates flammable volatile gases. This promotion of char formation is a key characteristic of phosphorus-based flame retardants[3][4][5].

Gas-Phase Action: Simultaneously, the thermal decomposition of TPP releases phosphorus-containing radicals (such as $\text{PO}\cdot$) into the gas phase (the flame). These radicals are highly reactive and act as scavengers, interrupting the high-energy, free-radical chain reactions of combustion. Specifically, they quench highly reactive $\text{H}\cdot$ and $\text{OH}\cdot$ radicals, which are essential for flame propagation, thus inhibiting the flame chemically[4][5][6].



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Figure 1: Dual flame retardant mechanism of **tripropyl phosphate** (TPP).

Flame Retardant Performance in Polymers

Quantitative evaluation of flame retardants is critical for assessing their effectiveness. Standard tests include Limiting Oxygen Index (LOI), UL-94 vertical burn, and cone calorimetry.

Note on Data Availability: Despite its classification as a flame retardant, specific, peer-reviewed quantitative performance data for **tripropyl phosphate** in common polymers is not readily available in the public domain. To provide context for the performance levels expected from organophosphorus flame retardants, the following tables present illustrative data for other widely studied compounds: ammonium polyphosphate (APP), an inorganic phosphorus FR, and triphenyl phosphate (TPhP), an aryl phosphate FR.

Illustrative Limiting Oxygen Index (LOI) and UL-94 Data

LOI measures the minimum oxygen concentration required to sustain combustion, while UL-94 classifies materials based on their self-extinguishing characteristics. Higher LOI values and a V-0 rating indicate better flame retardancy.

| Polymer Matrix | Flame Retardant System | Loading (wt%) | LOI (%) | UL-94 Rating (1.6mm) | Reference |
|---------------------|--------------------------|---------------|---------|----------------------|---------------------|
| Polyamide 66 (PA66) | DOPO-based FR | 5.5 | 32.9 | V-0 | [7] |
| Epoxy Resin | Phosphorus-containing FR | 3.0 | 28.3 | V-0 | [8] |
| Polypropylene (PP) | PAPP / MPP (2:1) | 20.0 | 39.9 | V-0 | |

PAPP = Piperazine Pyrophosphate; MPP = Melamine Polyphosphate; DOPO = 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide.

Illustrative Cone Calorimeter Data

Cone calorimetry measures key fire behavior parameters like the heat release rate (HRR), which is a critical indicator of fire intensity. Lower peak HRR (pHRR) and total heat release (THR) values are desirable.

| Polymer Matrix | Flame Retardant System | Loading (wt%) | pHRR (kW/m ²) | THR (MJ/m ²) | Reference |
|-----------------|--------------------------|---------------|---------------------------|--------------------------|---------------------|
| Epoxy Resin | Phosphorus-containing FR | 3.0 | ↓ by 35% | ↓ by 28% | [8] |
| Natural Rubber | GO-NH-MCM-41 | - | Decreased | Decreased | [7] |
| Epoxy Thermoset | PPA (bi-functional FR) | 2.0 | ↓ by 23.6% | ↓ by 16.0% | |

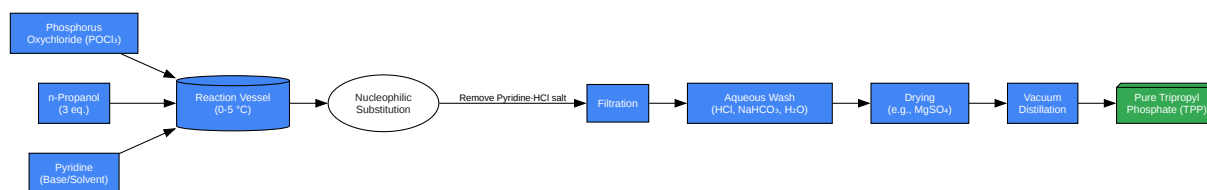
Note: The references often report percentage reductions rather than absolute values. pHRR = peak Heat Release Rate; THR = Total Heat Release.

Synthesis and Experimental Evaluation Workflow

The evaluation of a flame retardant like TPP follows a systematic workflow, from synthesis to performance testing.

Synthesis of Tripropyl Phosphate

Tripropyl phosphate is typically synthesized via the reaction of phosphorus oxychloride with n-propanol in the presence of a base, such as pyridine, to scavenge the HCl byproduct.

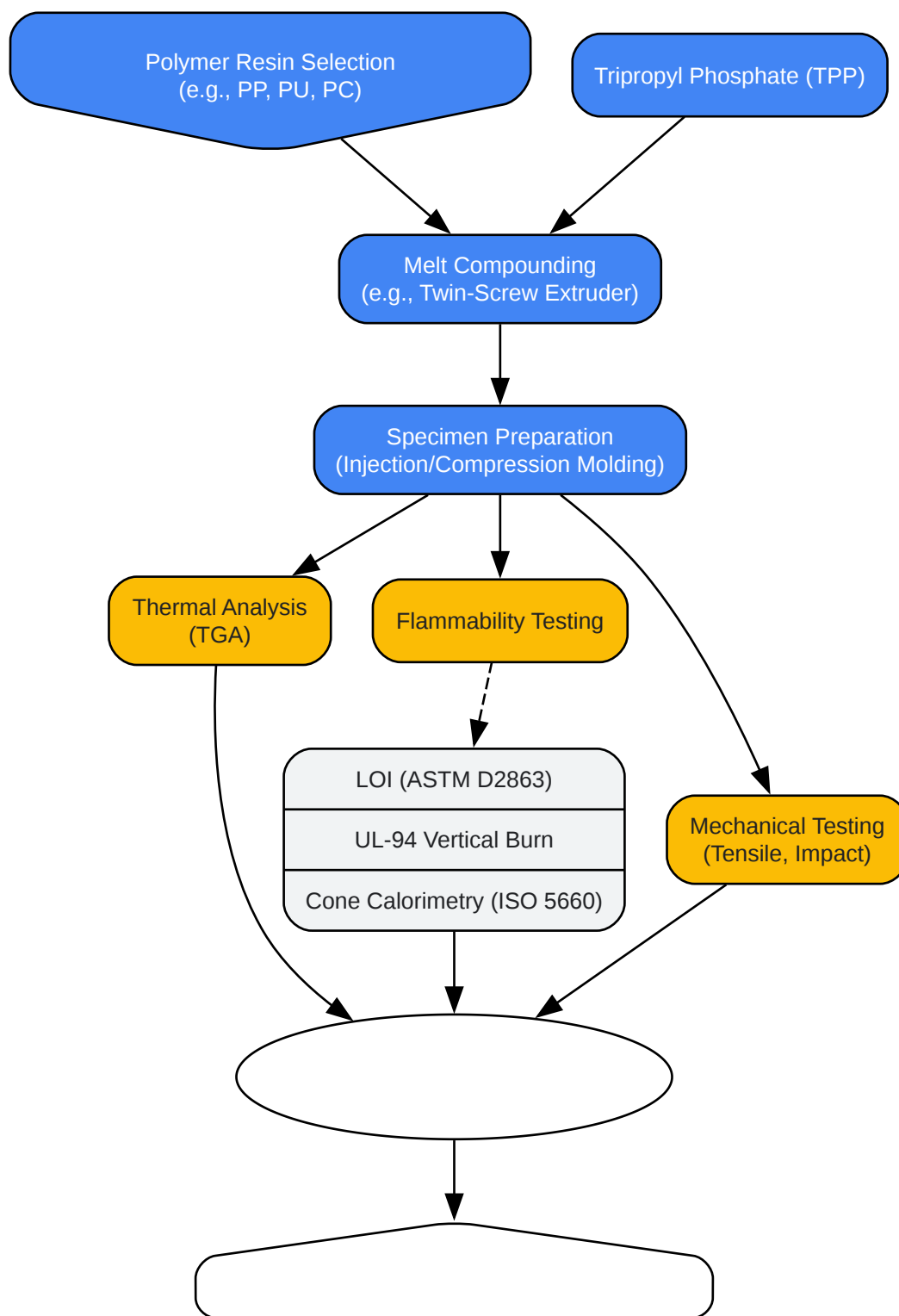


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Figure 2: General synthesis workflow for **tripropyl phosphate**.

Experimental Evaluation Workflow

A logical workflow is essential for characterizing the performance of TPP in a polymer. This involves compounding, specimen preparation, and a suite of standardized tests.



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Figure 3: Experimental workflow for evaluating TPP as a flame retardant.

Appendices: Detailed Experimental Protocols

Appendix A: Synthesis of Tripropyl Phosphate

This protocol is adapted from standard organophosphate synthesis methods.

- **Apparatus Setup:** A four-necked flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser. All glassware must be thoroughly dried. The condenser and dropping funnel are fitted with calcium chloride drying tubes to protect the reaction from atmospheric moisture.
- **Reagents:** Place 90 g of dry n-propyl alcohol, 130 g of dry pyridine, and 140 mL of dry benzene into the reaction flask.
- **Reaction:** The flask is cooled in an ice-salt bath. While stirring vigorously, add 76.7 g (46 mL) of phosphorus oxychloride dropwise from the funnel at a rate that maintains the internal temperature below 10 °C.
- **Reflux:** After the addition is complete, remove the cooling bath and heat the mixture to reflux for 2 hours.
- **Workup:** Cool the mixture and add 100 g of crushed ice, followed by sufficient 1:1 hydrochloric acid to dissolve the pyridine hydrochloride precipitate.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the benzene layer, and wash it sequentially with water, a 5% sodium carbonate solution, and finally again with water.
- **Purification:** Dry the benzene layer over anhydrous sodium sulfate. Remove the benzene by distillation at atmospheric pressure. The remaining crude **tripropyl phosphate** is then purified by vacuum distillation.

Appendix B: Thermogravimetric Analysis (TGA)

- **Instrumentation:** A calibrated thermogravimetric analyzer.
- **Sample Preparation:** Accurately weigh 5-10 mg of the polymer sample (with or without TPP) into a clean, tared TGA pan (e.g., platinum or alumina).

- Atmosphere: The analysis is typically run under both an inert atmosphere (Nitrogen, 50 mL/min) to study pyrolysis and an oxidative atmosphere (Air, 50 mL/min) to study thermo-oxidative decomposition.
- Temperature Program:
 - Equilibrate the sample at 30 °C.
 - Ramp the temperature from 30 °C to 800 °C at a linear heating rate of 10 °C/min.
- Data Analysis: Plot the percentage weight loss versus temperature. The onset of decomposition (T_{onset}) and the temperature of maximum rate of decomposition (T_{max} , from the first derivative, DTG curve) are determined. The percentage of char residue at a high temperature (e.g., 700 °C) is also recorded.

Appendix C: Limiting Oxygen Index (LOI) Test (ASTM D2863)

- Apparatus: An LOI tester, consisting of a vertical glass column with controlled oxygen and nitrogen flow inlets and a sample holder.
- Specimen: A self-supporting bar of the material, typically 80-150 mm long, 10 mm wide, and 4 mm thick.
- Procedure:
 - Position the test specimen vertically in the glass chimney.
 - Establish a flow of an oxygen/nitrogen mixture with a known oxygen concentration.
 - Ignite the top edge of the specimen using a propane flame igniter.
 - Observe the combustion behavior. The test is considered a "pass" for a given oxygen concentration if the flame self-extinguishes before a certain length has been consumed or within a specific time after ignition.

- Adjust the oxygen concentration in successive trials, increasing it after a failure and decreasing it after a pass, until the minimum concentration that just supports candle-like combustion is determined.
- Data Reporting: The LOI is reported as the minimum percentage of oxygen in the O₂/N₂ mixture that supports flaming combustion.

Appendix D: UL-94 Vertical Burn Test

- Apparatus: A test chamber, a Bunsen burner with a 20 mm blue flame, a specimen clamp, and a surgical cotton indicator[2].
- Specimen: A rectangular bar of the material, typically 125 mm long, 13 mm wide, and of a specified thickness (e.g., 1.6 mm or 3.2 mm).
- Procedure:
 - Clamp the specimen vertically so its lower end is 300 mm above a layer of dry cotton.
 - Apply the burner flame to the center of the lower edge of the specimen for 10 seconds.
 - Remove the flame and record the afterflame time (t₁).
 - As soon as flaming ceases, immediately re-apply the flame for a second 10-second period.
 - Remove the flame and record the second afterflame time (t₂) and the afterglow time (t₃).
 - Note if any flaming drips ignite the cotton below.
- Classification: The material is classified as V-0, V-1, or V-2 based on strict criteria for afterflame times, total combustion time for a set of 5 specimens, afterglow, and whether flaming drips ignite the cotton. A V-0 rating is the highest (best) classification.

Appendix E: Cone Calorimetry (ISO 5660 / ASTM E1354)

- Apparatus: A cone calorimeter, which includes a conical radiant heater, a load cell for mass measurement, a spark igniter, and an exhaust system with gas analysis (O₂, CO, CO₂)[1].

- Specimen: A flat plaque of the material, typically 100 mm x 100 mm, with a thickness up to 50 mm. The specimen is wrapped in aluminum foil, leaving the top surface exposed, and placed in a sample holder[1].
- Procedure:
 - Calibrate the instrument and set the external heat flux, typically 35 kW/m² or 50 kW/m².
 - Place the specimen on the load cell under the conical heater.
 - The test begins, and the time to sustained ignition is recorded.
 - During the test, the instrument continuously measures the mass of the specimen and the oxygen concentration in the exhaust stream.
- Data Analysis: Based on the principle of oxygen consumption, the instrument calculates several key parameters, including:
 - Time to Ignition (TTI)
 - Heat Release Rate (HRR) over time, and its peak value (pHRR).
 - Total Heat Released (THR).
 - Mass Loss Rate (MLR).
 - Effective Heat of Combustion (EHC).
 - Smoke Production Rate (SPR).

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